molecular formula C14H19NO4 B1601303 Ethyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate CAS No. 41993-68-4

Ethyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate

Cat. No.: B1601303
CAS No.: 41993-68-4
M. Wt: 265.3 g/mol
InChI Key: XPAWRVKFFVLAKU-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Analysis

Systematic Nomenclature and IUPAC Classification

The compound’s IUPAC name, ethyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate , is derived from its bicyclic tetrahydroisoquinoline backbone. Key features include:

  • Parent structure : 1,2,3,4-Tetrahydroisoquinoline, a fused bicyclic system comprising a benzene ring condensed with a piperidine ring.
  • Substituents :
    • Ethyl ester (–COOCH$$2$$CH$$3$$) at position 1.
    • Methoxy (–OCH$$_3$$) groups at positions 6 and 7.

The numbering follows IUPAC rules, prioritizing the nitrogen atom in the piperidine ring as position 1.

Molecular Formula and Stereochemical Configuration

The molecular formula $$ \text{C}{14}\text{H}{19}\text{NO}_{4} $$ corresponds to a molar mass of 265.30 g/mol. Stereochemical considerations include:

  • Chiral centers : Positions 1 and 3 of the tetrahydroisoquinoline ring are potential stereogenic centers. However, available literature does not specify enantiomeric purity, suggesting the compound may exist as a racemic mixture or possess undefined stereochemistry.
  • Conformational flexibility : The piperidine ring adopts chair or boat conformations, influenced by steric interactions between the ethoxycarbonyl group and adjacent methoxy substituents.
Table 1: Molecular Identity
Property Value Source
Molecular formula $$ \text{C}{14}\text{H}{19}\text{NO}_{4} $$
Molecular weight 265.30 g/mol
CAS Registry Number 41993-68-4

X-ray Crystallographic Data and Conformational Analysis

While direct X-ray crystallographic data for this compound is unavailable, insights are drawn from structurally related tetrahydroisoquinoline derivatives:

  • Fused-ring planarity : In analogous compounds (e.g., ethyl 4-methyl-1,3-dioxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate), the bicyclic system exhibits near-planarity, with root-mean-square deviations of 0.0408 Å.
  • Intermolecular interactions : Hydrogen bonding between the ester carbonyl and amine groups stabilizes dimeric configurations in crystals.
  • Computational models : PubChem’s 3D conformer data predicts a predominant chair conformation for the piperidine ring, minimizing steric clash between substituents.

Comparative Structural Analogues in the Tetrahydroisoquinoline Family

Key analogues and their structural distinctions:

Table 2: Comparative Structural Analogues
Compound Name Substituents Key Differences Source
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid –COOH at position 1 Carboxylic acid vs. ester
Ethyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate –Cl at position 6 Halogen vs. methoxy substitution
Ethyl 2-acetyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate Acetyl (–COCH$$_3$$) at position 2 Additional acetyl group
1,2,3,4-Tetrahydro-6,7-dimethoxy-1-phenethylisoquinoline Phenethyl (–CH$$2$$CH$$2$$C$$6$$H$$5$$) at position 1 Arylalkyl vs. ester substitution
  • Electronic effects : Methoxy groups enhance electron density on the aromatic ring, influencing reactivity in electrophilic substitutions.
  • Steric bulk : Ethyl esters at position 1 introduce steric hindrance, potentially affecting binding interactions in biological systems compared to smaller substituents.

Properties

IUPAC Name

ethyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-4-19-14(16)13-10-8-12(18-3)11(17-2)7-9(10)5-6-15-13/h7-8,13,15H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPAWRVKFFVLAKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2=CC(=C(C=C2CCN1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50539794
Record name Ethyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50539794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41993-68-4
Record name Ethyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50539794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

  • Medicinal Chemistry: It serves as a building block for the synthesis of natural products and synthetic pharmaceuticals. Its derivatives have shown biological activities, including anti-inflammatory, anti-viral, anti-fungal, and anti-cancer properties.

  • Biology: The compound and its derivatives are used in biological studies to understand their interactions with various biomolecules and pathways.

  • Industry: It is utilized in the chemical industry for the synthesis of complex molecules and materials.

Mechanism of Action

The mechanism by which Ethyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific derivative and its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Modifications

Table 1: Structural Features of Selected Tetrahydroisoquinoline Derivatives
Compound Name (CAS) Substituents Key Modifications Molar Mass (g/mol) Reference
Ethyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate (41993-68-4) 6,7-dimethoxy, 1-ethyl carboxylate Reference compound 265.3
6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d) 1-methyl, 2-carboxylate Methyl substitution at 1-position; dihydro core Not reported
1-Isopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (214046-76-1) 1-isopropyl, hydrochloride salt Alkyl substitution; enhanced aqueous solubility Not reported
6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline (63768-20-7) 1-phenyl Aromatic substitution; potential π-π interactions Not reported
Ethyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate (14028-68-3) 1-ethyl acetate side chain Extended ester chain; altered hydrophobicity Not reported

Physicochemical Properties

  • Solubility : The hydrochloride salt of the 1-isopropyl derivative exhibits higher aqueous solubility compared to the ethyl ester form .
  • Crystallinity: Derivatives like ethyl 2-(2,4,6-trimethylbenzoyl)-tetrahydroisoquinoline-1-carboxylate demonstrate high crystallinity (HRMS-confirmed) .
  • Thermal Stability : Melting points vary; e.g., 1-isopropyl derivatives melt at 95% purity , while acylated variants remain stable as oils or solids .

Key Research Findings

  • Stereoselectivity: Chiral aminoacetaldehyde acetals in Petasis reactions control diastereoselectivity, yielding >90% ee in target compounds .
  • Structural Impact :
    • Electron-withdrawing groups (e.g., sulfonyl in 6e) : Increase stability but reduce reactivity .
    • Aromatic substituents (e.g., phenyl) : Enhance binding to biological targets via hydrophobic interactions .
  • Synthetic Efficiency: Pomeranz–Fritsch–Bobbitt cyclization remains a robust method for tetrahydroisoquinoline core formation .

Biological Activity

Ethyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate (ETIQ) is a compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, pharmacological effects, and potential therapeutic applications based on recent research findings.

ETIQ is synthesized from 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid through esterification. The molecular formula of ETIQ is C14H19NO4 with a molar mass of 265.3 g/mol . The compound exhibits characteristics typical of isoquinoline derivatives, which are known for their varied biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of ETIQ and its derivatives. For instance, a series of novel tetrahydroisoquinoline analogues were evaluated for their inhibitory activity against HIV-1 reverse transcriptase (RT). Among these compounds, some exhibited over 50% inhibition at a concentration of 100 μM. Notably, compounds 8h and 8l showed promising inhibition rates of 74.82% and 72.58%, respectively .

Cardioprotective Effects

Research has demonstrated that ETIQ has cardioprotective properties. A study investigated its effects on Na+/Ca2+-exchange in cardiomyocytes. The results indicated that ETIQ enhances contractile activity in rat heart papillary muscles at concentrations ranging from 5 μM to 100 μM. This positive inotropic effect was attributed to modulation of calcium exchange mechanisms in cardiac cells .

Structure-Activity Relationship (SAR)

The biological activity of ETIQ can be closely linked to its structural features. A preliminary SAR analysis indicated that modifications to the tetrahydroisoquinoline structure can significantly influence its inhibitory effects against HIV-1 RT. Compounds with specific substituents demonstrated enhanced potency compared to others lacking these modifications .

Table of Biological Activities

CompoundActivity TypeInhibition (%)Concentration (μM)
ETIQHIV-1 RT Inhibition74.82100
ETIQHIV-1 RT Inhibition72.58100
F-36Cardioprotective EffectPositive Inotropic Effect5 - 100

Case Studies

Two notable case studies highlight the efficacy of ETIQ in biological systems:

  • HIV-1 Reverse Transcriptase Inhibition : In vitro studies showed that certain derivatives of ETIQ significantly inhibited HIV-1 RT, suggesting potential as antiviral agents.
  • Cardiomyocyte Function : Experiments demonstrated that ETIQ modulates Na+/Ca2+-exchange in rat cardiac tissue, leading to improved contractility and suggesting a mechanism for its cardioprotective effects.

Preparation Methods

Synthetic Route Description

This method involves a two-step sequence:

  • Step 1: Petasis Reaction
    A chiral aminoacetaldehyde acetal derived from (R)-phenylglycinol reacts with 3,4-dimethoxyphenylboronic acid and glyoxylic acid to form a chiral oxazinone intermediate. This intermediate features an acetal moiety essential for stereoselectivity.

  • Step 2: Pomeranz–Fritsch–Bobbitt Cyclization
    The oxazinone intermediate undergoes acid-catalyzed cyclization in 20% HCl at room temperature under argon for 72 hours, leading to the formation of a tetrahydroisoquinoline-1-carboxylic acid. Subsequent catalytic hydrogenation (10% Pd-C, H2 atmosphere) reduces the intermediate to the desired tetrahydroisoquinoline acid.

  • Step 3: Esterification
    The crude acid is neutralized with ammonium hydroxide and purified by recrystallization from ethanol/water to yield the ethyl ester form, Ethyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate.

Reaction Conditions and Yields

Step Reagents/Conditions Time/Temperature Yield (%)
Petasis Reaction Chiral aminoacetaldehyde acetal, boronic acid, glyoxylic acid Not specified High (not quantified)
Pomeranz–Fritsch–Bobbitt Cyclization 20% HCl, argon atmosphere, darkness 72 h, room temperature Quantitative (crude acid)
Hydrogenation 10% Pd-C, H2 balloon 24 h, room temperature Quantitative (crude acid)
Esterification & Purification 25% ammonium hydroxide, ethanol/water Room temperature Pure crystalline product obtained

The final product shows specific optical rotation [α]D –59.5 (c = 0.39, H2O), indicating enantiomeric purity and stereoselectivity of the synthesis.

Alternative Preparation Methods

Direct Esterification from Carboxylic Acid

While the Petasis/Pomeranz–Fritsch–Bobbitt method primarily yields the acid, direct esterification can be performed by refluxing the acid with ethanol in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid to obtain the ethyl ester. This method is standard in organic synthesis but requires prior synthesis or isolation of the acid intermediate.

Related Synthetic Routes

Other synthetic approaches include:

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations
Petasis Reaction + Pomeranz–Fritsch–Bobbitt Cyclization Formation of chiral oxazinone intermediate; acid cyclization; hydrogenation; esterification High stereoselectivity; well-documented; yields enantiomerically pure product Multi-step; requires careful control of conditions
Direct Esterification of Acid Acid + ethanol + acid catalyst reflux Simple; straightforward Requires prior acid synthesis; possible side reactions
N-Alkylation of bis-tetrahydroisoquinoline Condensation with aldehydes + reduction with NaBH3CN Versatile for derivatives Indirect; not specific for ethyl ester synthesis

Research Findings and Notes

  • The Petasis/Pomeranz–Fritsch–Bobbitt method is regarded as a classical and reliable approach to synthesize chiral tetrahydroisoquinoline derivatives, including this compound, with good stereochemical control.

  • The use of chiral aminoacetaldehyde acetals derived from natural amino alcohols (e.g., (R)-phenylglycinol) is critical for diastereoselective synthesis, enabling access to enantiomerically enriched products.

  • Hydrogenation under mild conditions (10% Pd-C, H2 balloon) effectively reduces intermediates without racemization.

  • Purification via ammonium hydroxide treatment and recrystallization ensures isolation of pure crystalline ethyl ester.

  • Alternative methods such as chemoenzymatic kinetic resolution and biocatalytic deracemization have been reported for related compounds but are less common for direct preparation of the ethyl ester.

Q & A

Q. What are the common synthetic routes for Ethyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate, and how do they differ in methodology?

Methodological Answer: Two primary synthetic strategies are widely used:

  • Petasis Reaction/Pomeranz–Fritsch–Bobbitt (PFB) Cyclization : The Petasis reaction generates a morpholinone intermediate, which undergoes PFB cyclization to form the tetrahydroisoquinoline core. This method is advantageous for diastereoselective synthesis but may require optimization of reaction conditions (e.g., solvent, temperature) to minimize byproducts .
  • Enzymatic Dynamic Kinetic Resolution (DKR) : Using lipases like CAL-B or subtilisin Carlsberg, enantioselective hydrolysis of racemic ethyl esters in NH4OAc buffer (pH 8.5) achieves high enantiopurity (92–98% ee) and yields (85–92%). This method is critical for obtaining chiral intermediates for pharmacological studies .
Method Key FeaturesYield (%)Enantiopurity (ee)
Petasis/PFB CyclizationDiastereoselective, scalable, classical core formation60–75*N/A
Enzymatic DKRHigh enantioselectivity, mild conditions, requires chiral resolution85–9292–98%
*Estimated based on analogous syntheses in .

Q. How is X-ray crystallography utilized to determine the molecular structure of this compound, and what software tools are typically employed?

Methodological Answer: X-ray crystallography involves:

Crystal Growth : Slow evaporation from ethanol/water solutions yields suitable crystals .

Data Collection : Diffraction data are collected using synchrotron or in-house sources.

Structure Solution/Refinement :

  • SHELX Suite : SHELXD for phase problem resolution, SHELXL for refinement. Hydrogen atoms are placed geometrically, and non-classical H-bonds (e.g., C–H⋯O) are analyzed to stabilize molecular geometry .
  • OLEX2 : Integrates visualization, refinement, and analysis, particularly useful for handling poor-quality data (e.g., high Rint values) via iterative model adjustment .

Challenges : Poor diffraction quality (e.g., Rint > 0.10) may require data merging or alternative refinement protocols .

Q. What preliminary pharmacological screening approaches are recommended for assessing the bioactivity of this tetrahydroisoquinoline derivative?

Methodological Answer:

  • In Vivo Antiproliferative Assays : Administer doses (e.g., 10–25 mg/kg) to DMH-induced colorectal carcinoma (CRC) models in Wistar rats, followed by histopathological and tumor burden analysis .
  • Ion Channel Modulation : Electrophysiological assays (e.g., patch-clamp) evaluate "funny" If current inhibition in tachycardia-induced models, as seen with YM758 derivatives .

Advanced Research Questions

Q. What strategies are effective in resolving diastereoselectivity issues during the synthesis of chiral tetrahydroisoquinoline derivatives?

Methodological Answer:

  • Chiral Auxiliaries : Use morpholinone intermediates (e.g., N-(2,2-diethoxyethyl)-3-(3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one) to control stereochemistry during PFB cyclization .
  • Enzymatic Resolution : CAL-B-catalyzed hydrolysis selectively retains the desired enantiomer, achieving >90% ee. Optimize solvent systems (e.g., aqueous/organic biphasic) to enhance enzyme activity .

Q. How should researchers address contradictions in crystallographic data, such as high Rint values or poor diffraction quality, when refining the structure?

Methodological Answer:

  • Data Merging : Combine multiple datasets to improve completeness, as implemented in for ambiguous structures .
  • Software-Specific Refinement : In OLEX2, use the "SQUEEZE" function to model disordered solvent molecules or adjust weighting schemes in SHELXL to mitigate high Rint values .
  • Validation Tools : Cross-check with PLATON or CCDC Mercury to identify missed symmetries or H-bonding networks .

Q. What advanced pharmacological mechanisms have been explored for derivatives of this compound, such as ion channel modulation or antiproliferative effects?

Methodological Answer:

  • If Channel Inhibition : Derivatives like YM758 bind to hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, reducing heart rate in tachycardia models. PK/PD studies in beagle dogs guide dose optimization .
  • Antiproliferative Pathways : Tetrahydroisoquinoline-3-carboxylic acid derivatives induce apoptosis in CRC models via ROS-mediated mitochondrial dysfunction. Transcriptomic profiling (RNA-seq) identifies downstream targets like Bcl-2 family proteins .

Q. What methodologies enable the synthesis of pyrrolo[2,1-a]-5,6-dihydroisoquinoline derivatives from this compound via reactions with nitrilimines?

Methodological Answer:

  • Cycloaddition Reactions : React ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate with hydrazonoyl halides (e.g., Ar–N=N–X) in THF to form pyrrolo-isoquinoline hybrids. Monitor reaction progress via TLC and characterize products using MS and ¹H NMR .
  • Optimization : Adjust stoichiometry (1:1.2 ratio of tetrahydroisoquinoline to nitrilimine) and temperature (60–80°C) to maximize yield (>70%) .

Q. Tables

Q. Table 1. Key Crystallographic Parameters for Ethyl 6,7-Dimethoxy Derivatives

ParameterValue ()
Space GroupP2₁/c
Dihedral Angle68.97° (pyrrolyl vs. quinoline)
Rint0.11
H-BondsC7–H7⋯O4, C8–H8⋯O3

Q. Table 2. Pharmacological Profiles of Derivatives

DerivativeTarget/MechanismModel SystemOutcome
YM758If Channel InhibitionBeagle dogsHR reduction ≥20%
M1 (CRC study)ROS-mediated ApoptosisWistar ratsTumor burden ↓40%

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Ethyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate
Reactant of Route 2
Ethyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate

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